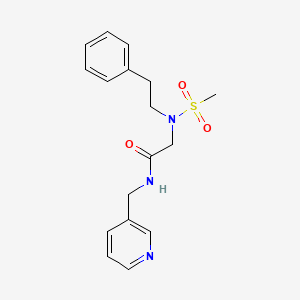

N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(3-pyridinylmethyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds like N2-(methylsulfonyl)-N2-(2-phenylethyl)-N1-(3-pyridinylmethyl)glycinamide involves complex chemical reactions, often starting with bromomethyl phenyl sulfone derivatives for the introduction of the sulfonyl group into the molecule. This method offers a mild and efficient route to various (phenylsulfonyl)methylated compounds, indicative of the versatility and reactivity of the sulfonyl and phenylethyl groups in facilitating chemical synthesis (Liu & Li, 2016).

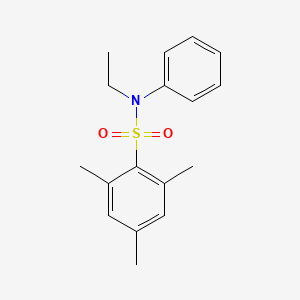

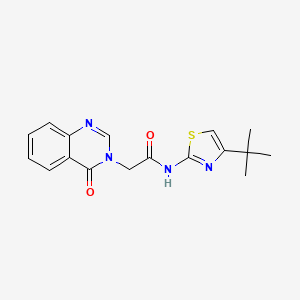

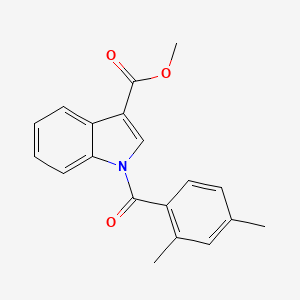

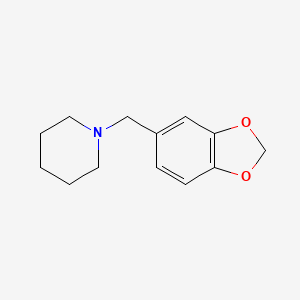

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by X-ray diffraction, NMR, and other spectroscopic methods. These analyses reveal the spatial arrangement of atoms within the molecule and are crucial for understanding the compound's reactivity and properties. The structural determination by single-crystal X-ray diffraction of related compounds has provided valuable insights into their complex geometric configurations (Ma et al., 2008).

Chemical Reactions and Properties

N2-(methylsulfonyl)-N2-(2-phenylethyl)-N1-(3-pyridinylmethyl)glycinamide participates in various chemical reactions, underscoring its chemical versatility. This includes its potential involvement in three-component coupling reactions, highlighting its reactivity and utility in synthesizing cyclic N-sulfonylamidines and other complex molecules (Yao & Lu, 2011).

Mecanismo De Acción

Target of Action

SMR000079954, also known as SR-01000289990, HMS2293B07, N2-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(3-pyridinylmethyl)glycinamide, or SR-01000289990-1, primarily targets the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in protein folding and degradation, thereby maintaining cellular homeostasis .

Mode of Action

The compound interacts with DnaK, inhibiting the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that contribute to antibiotic resistance and tolerance . By targeting DnaK, SMR000079954 disrupts the biofilm formation process, potentially enhancing the susceptibility of S. aureus to antimicrobial agents .

Biochemical Pathways

This pathway is critical for bacterial survival under stress conditions, including high temperatures and the presence of antibiotics .

Result of Action

The primary molecular effect of SMR000079954 is the inhibition of DnaK, which disrupts the formation of S. aureus biofilms . This disruption could potentially enhance the effectiveness of antimicrobial agents against S. aureus . On a cellular level, this results in a reduced capacity for S. aureus to form protective biofilms, potentially making the bacteria more susceptible to treatment .

Propiedades

IUPAC Name |

2-[methylsulfonyl(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-24(22,23)20(11-9-15-6-3-2-4-7-15)14-17(21)19-13-16-8-5-10-18-12-16/h2-8,10,12H,9,11,13-14H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLUHYUHBFRWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(3-pyridinylmethyl)glycinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5726986.png)

![isopropyl {[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726996.png)